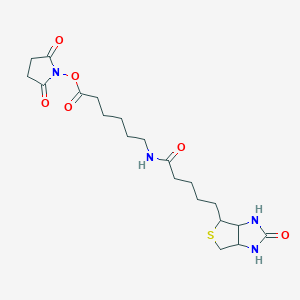

Biotin-X-NHS

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C20H30N4O6S |

|---|---|

Poids moléculaire |

454.5 g/mol |

Nom IUPAC |

(2,5-dioxopyrrolidin-1-yl) 6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoate |

InChI |

InChI=1S/C20H30N4O6S/c25-15(7-4-3-6-14-19-13(12-31-14)22-20(29)23-19)21-11-5-1-2-8-18(28)30-24-16(26)9-10-17(24)27/h13-14,19H,1-12H2,(H,21,25)(H2,22,23,29) |

Clé InChI |

UVGHPGOONBRLCX-UHFFFAOYSA-N |

SMILES canonique |

C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |

Synonymes |

NHS-LC-Biotin sulfo-NHS-LC-biotin sulfosuccinimidyl 6-(biotinamido)hexanoate |

Origine du produit |

United States |

Foundational & Exploratory

Biotin-X-NHS: A Technical Guide to an Essential Biotinylation Reagent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-X-NHS (Biotin-amidohexanoyl-N-hydroxysuccinimide ester) is a widely utilized amine-reactive biotinylation reagent crucial for the stable labeling of proteins, antibodies, and other biomolecules.[1][2] Its utility stems from the high-affinity interaction between biotin and avidin or streptavidin, forming the basis for numerous detection and purification systems in biotechnology and drug development.[3][4] This technical guide provides an in-depth overview of this compound, its mechanism of action, detailed experimental protocols, and key quantitative data to empower researchers in their applications.

Core Concepts: Structure and Functionality

This compound is characterized by three key functional components:

-

Biotin Moiety: A vitamin (B7) that exhibits an exceptionally strong and specific non-covalent interaction with avidin and streptavidin.[3][4]

-

N-Hydroxysuccinimide (NHS) Ester: A highly reactive group that readily forms stable amide bonds with primary amines (-NH2) found on target biomolecules, such as the side chains of lysine residues and the N-termini of proteins.[5][6]

-

Spacer Arm: A 6-atom aminocaproic acid spacer that separates the biotin moiety from the NHS ester.[3][7] This extended spacer arm is critical for mitigating steric hindrance, thereby enhancing the accessibility of the biotin for binding to avidin or streptavidin.[2][8]

The cell-membrane permeability of this compound also allows for the labeling of intracellular proteins.[1]

Mechanism of Action

The biotinylation process using this compound is a two-step nucleophilic substitution reaction.

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of a primary amine from the target biomolecule on the carbonyl carbon of the NHS ester.[6] This reaction is most efficient in a slightly alkaline environment (pH 7-9) where the primary amines are deprotonated and thus more nucleophilic.[1][3]

-

Amide Bond Formation: This attack leads to the formation of a stable, covalent amide bond between the biotinyl-spacer arm moiety and the target molecule, with the concomitant release of the N-hydroxysuccinimide leaving group.[6]

A significant competing reaction in aqueous solutions is the hydrolysis of the NHS ester, which renders the reagent inactive.[6] Therefore, it is crucial to perform the reaction in amine-free buffers and to use freshly prepared this compound solutions.[1][9]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and the biotin-streptavidin interaction.

| Property | Value | Reference(s) |

| Chemical Formula | C20H30N4O6S | [1] |

| Molecular Weight | 454.54 g/mol | [1] |

| Spacer Arm Length | 22.4 Å | [10] |

| Optimal Reaction pH | 7-9 | [1][3] |

| Solubility | Soluble in DMSO and DMF (20 mg/ml) | [1] |

| Storage | -20°C, protected from light and moisture | [1] |

| Stability | At least 2 years at -20°C | [1] |

Table 1: Physicochemical Properties of this compound

| Parameter | Value | Reference(s) |

| Association Rate Constant (kon) | 3.0 x 10^6 - 4.5 x 10^7 M-1s-1 | [11] |

| Dissociation Constant (Kd) | ~10^-14 M | [4][12] |

Table 2: Biotin-Streptavidin Interaction Kinetics

Experimental Protocols

A. Protein Biotinylation with this compound

This protocol provides a general procedure for the biotinylation of proteins. Optimization may be required for specific proteins and applications.

Materials:

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Protein to be labeled (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

Quenching buffer (e.g., 1M Tris-HCl, pH 8.0 or 1M Glycine)

-

Desalting column (e.g., Sephadex G-25) or dialysis equipment

Procedure:

-

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. For example, dissolve 2.3 mg of this compound in 500 µL of solvent.[10]

-

Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.[13] If the protein solution contains primary amines (e.g., Tris buffer), it must be exchanged into an appropriate buffer via dialysis or a desalting column.[14]

-

Biotinylation Reaction:

-

Calculate the required volume of the this compound stock solution to achieve a desired molar excess. A 10- to 20-fold molar excess of biotin reagent over the protein is a common starting point.[13][15] For dilute protein solutions (1-2 mg/mL), a higher molar excess (>20-fold) may be necessary.[13]

-

Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[13]

-

-

Quenching the Reaction: To stop the labeling reaction, add a quenching buffer to a final concentration of 50-100 mM. For example, add 5 µL of 1M glycine per 100 µL of reaction mixture. Incubate for 15-30 minutes at room temperature.[9][16]

-

Purification: Remove excess, unreacted biotinylation reagent and the quenching reagent by size-exclusion chromatography (desalting column) or dialysis against a suitable buffer (e.g., PBS).[7][14]

B. Quantification of Biotin Incorporation (HABA Assay)

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to estimate the degree of biotinylation.[1][17]

Materials:

-

HABA/Avidin solution

-

Biotinylated protein sample (purified)

-

PBS (or a compatible buffer)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm

Procedure:

-

Prepare HABA/Avidin Solution: Prepare the HABA/Avidin working solution according to the manufacturer's instructions.

-

Blank Measurement: In a cuvette or microplate well, add the HABA/Avidin solution and an equivalent volume of buffer (e.g., PBS) as your sample. Measure the absorbance at 500 nm (A500_blank).[1]

-

Sample Measurement: Add a known volume of the purified biotinylated protein sample to the HABA/Avidin solution. Mix and incubate for 5-10 minutes at room temperature. Measure the absorbance at 500 nm (A500_sample).[1]

-

Calculation: The molar ratio of biotin to protein can be calculated using the change in absorbance and the Beer-Lambert law. Several kits provide detailed calculation protocols and online calculators.[17][18] A decrease in absorbance at 500 nm is proportional to the amount of biotin in the sample, as biotin displaces the HABA dye from the avidin.[1][18]

Visualizations

Caption: Mechanism of protein biotinylation with this compound.

Caption: General experimental workflow for protein biotinylation.

Caption: The tetrameric structure of streptavidin allows for the binding of up to four biotin molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound [cogershop.com]

- 3. Avidin-Biotin Interaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. anaspec.com [anaspec.com]

- 6. 5f44d3e59bf0e.yolasitebuilder.loopia.com [5f44d3e59bf0e.yolasitebuilder.loopia.com]

- 7. itwreagents.com [itwreagents.com]

- 8. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 9. dianova.com [dianova.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Why streptavidin is better than avidin for binding biotin? | AAT Bioquest [aatbio.com]

- 13. proteochem.com [proteochem.com]

- 14. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. vectorlabs.com [vectorlabs.com]

- 17. info.gbiosciences.com [info.gbiosciences.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to Biotin-X-NHS: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Biotin-X-NHS (Biotin-amidohexanoyl-N-hydroxysuccinimide ester), a widely used reagent for the biotinylation of proteins, antibodies, and other biomolecules. This document details its chemical structure, physicochemical properties, and provides a detailed protocol for its use in typical bioconjugation experiments.

Chemical Structure and Properties

This compound is a derivative of biotin that has been activated with an N-hydroxysuccinimide (NHS) ester. This activation renders the molecule highly reactive towards primary amines, such as the side chain of lysine residues and the N-terminus of proteins. A key feature of this compound is the presence of a 6-atom spacer arm (an aminohexanoic acid linker), which helps to minimize steric hindrance between the biotin moiety and the labeled molecule. This reduced steric hindrance can improve the binding of the biotinylated molecule to avidin or streptavidin.

The chemical structure of this compound is as follows:

-

Systematic Name: 6-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]-2,5-dioxo-hexanoic acid, 1-pyrrolidinyl ester[1]

-

Synonyms: NHS-LC-Biotin, Biotinamidohexanoic acid N-hydroxysuccinimide ester, (+)-Biotinamidocaproate N-hydroxysuccinimidyl ester, N-(+)-Biotinyl-6-aminocaproic acid N-succinimidyl ester[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for the proper handling, storage, and application of the reagent.

| Property | Value | References |

| Molecular Formula | C₂₀H₃₀N₄O₆S | [1] |

| Molecular Weight | 454.54 g/mol | [2] |

| CAS Number | 72040-63-2 | [1] |

| Appearance | White to off-white powder/solid | [2] |

| Melting Point | Data not readily available. For the related compound Biotin-NHS (without the spacer arm), the melting point is 212-214 °C. | [3][4] |

| Solubility | Soluble in DMSO (≥20 mg/mL), DMF (≥20 mg/mL), and Methanol. A water-soluble version (Sulfothis compound) is also available. | [1][2][5] |

| Purity | Typically ≥95% (determined by NMR or HPLC) | [1] |

| Storage Conditions | Store at -20°C, desiccated, and protected from light. Stable for at least 2 years under these conditions. | [2] |

| UV-Vis Absorbance | This compound itself does not have a strong characteristic UV-Vis absorbance. However, the N-hydroxysuccinimide (NHS) leaving group released during the biotinylation reaction absorbs light at approximately 260 nm. This can be used to monitor the progress of the reaction or the hydrolysis of the reagent. | [6] |

Reaction Mechanism with Primary Amines

This compound facilitates the covalent attachment of biotin to molecules containing primary amines through a nucleophilic acyl substitution reaction. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The reaction is most efficient at a pH range of 7-9. It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the this compound.

Below is a diagram illustrating the reaction mechanism.

Caption: Reaction of this compound with a primary amine.

Experimental Protocols

The following is a general protocol for the biotinylation of proteins using this compound. The optimal conditions, particularly the molar ratio of this compound to the protein, may need to be determined empirically for each specific application.

Materials

-

This compound

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Protein to be biotinylated

-

Reaction Buffer: Phosphate-buffered saline (PBS) or another amine-free buffer at pH 7.2-8.5.

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M glycine.

-

Desalting column or dialysis tubing for purification.

Protocol for Protein Biotinylation

-

Prepare the Protein Solution:

-

Dissolve the protein to be biotinylated in the Reaction Buffer at a concentration of 1-10 mg/mL.

-

Ensure the buffer does not contain any primary amines. If necessary, dialyze the protein against the Reaction Buffer before proceeding.

-

-

Prepare the this compound Solution:

-

Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions, so it is critical to use anhydrous solvent and prepare this solution fresh.

-

-

Biotinylation Reaction:

-

Add a calculated amount of the this compound solution to the protein solution. A 10- to 20-fold molar excess of this compound over the protein is a common starting point. The optimal ratio should be determined experimentally.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

-

Quench the Reaction:

-

To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

-

Incubate for an additional 15 minutes at room temperature. The primary amines in the quenching buffer will react with any excess this compound.

-

-

Purification:

-

Remove the excess, unreacted this compound and the reaction byproducts (N-hydroxysuccinimide and quenched reagent) by dialysis against PBS or by using a desalting column (e.g., Sephadex G-25).

-

-

Storage:

-

Store the biotinylated protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for protein biotinylation.

References

The Pivotal Role of the Spacer Arm in Biotin-X-NHS: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique in life sciences. The remarkably strong and specific non-covalent interaction between biotin and avidin or streptavidin serves as a robust tool for the detection, purification, and immobilization of proteins, nucleic acids, and other biomolecules.[1] However, the efficiency of this interaction can be significantly impeded by steric hindrance, particularly when biotin is attached to bulky macromolecules. Biotin-X-NHS, a derivative of biotin, is designed to overcome this challenge. This technical guide delves into the critical role of its spacer arm, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in optimizing their biotinylation-based assays.

At its core, this compound is an amine-reactive biotinylation reagent.[2] The N-hydroxysuccinimide (NHS) ester facilitates the formation of a stable amide bond with primary amines, such as those found on the side chains of lysine residues and the N-terminus of proteins.[3][4][5] What distinguishes this compound is the presence of a six-atom spacer arm, chemically a 6-aminocaproic acid linker, which distances the biotin molecule from its conjugation site.[2] This seemingly simple modification has profound implications for the accessibility of biotin and the overall success of subsequent applications.

The Spacer Arm: Mitigating Steric Hindrance and Enhancing Accessibility

The binding pocket for biotin is located approximately 9 Å below the surface of the avidin molecule.[1] When biotin is directly conjugated to a large protein, the bulk of the protein can physically obstruct access to this binding pocket, leading to inefficient capture and reduced assay sensitivity. The spacer arm in this compound acts as a flexible tether, extending the biotin moiety away from the surface of the labeled molecule.[6] This increased spatial separation is crucial for overcoming steric hindrance and ensuring that the biotin is readily accessible to the binding sites of avidin or streptavidin.[1][6]

Quantitative Impact of Spacer Arm Length

The length of the spacer arm is a critical determinant of binding efficiency. A study by Muratsugu and Nishida (2019) demonstrated a clear correlation between the "bridge length" of various biotinylation reagents and the resulting signal in a solid-phase binding assay.[7] As the spacer arm length increased, the dose-response curve of the assay improved, indicating a more efficient interaction between the immobilized biotin and enzyme-labeled streptavidin.[7] This suggests that longer spacer arms are more effective at mitigating the steric hindrance imposed by the streptavidin-enzyme conjugate.[7]

| Biotinylation Reagent | Spacer Arm Length (Å) | Key Features & Performance Insights |

| NHS-Biotin | 13.5[3][8][9] | Serves as a baseline for comparison. Prone to steric hindrance with bulky proteins. |

| This compound (NHS-LC-Biotin) | 22.4 [3][6][10] | Provides a good balance of spacer length for many applications, effectively reducing steric hindrance. |

| NHS-LC-LC-Biotin | 30.5[3][10] | Long, hydrophilic spacer arm for further minimization of steric hindrance. |

Experimental Protocols

Protein Biotinylation using this compound

This protocol describes the general procedure for labeling a protein with this compound.

Materials:

-

Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column or dialysis equipment

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 100 mM glycine)

Procedure:

-

Reagent Preparation: Allow the vial of this compound to equilibrate to room temperature before opening. Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.[11]

-

Biotinylation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.[9][12] For more dilute protein solutions (e.g., < 2 mg/mL), a higher molar excess may be required.[9]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[9][11]

-

Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, unreacted this compound and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).[9][11]

Caption: Workflow for protein biotinylation using this compound.

Streptavidin Pull-Down of Biotinylated Proteins

This protocol describes the enrichment of a biotinylated protein from a complex mixture using streptavidin-conjugated magnetic beads.

Materials:

-

Biotinylated protein sample (e.g., cell lysate)

-

Streptavidin-conjugated magnetic beads

-

Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Elution Buffer (e.g., SDS-PAGE sample buffer)

-

Magnetic rack

Procedure:

-

Bead Preparation: Resuspend the streptavidin magnetic beads. Transfer the desired amount of beads to a new tube. Place the tube on a magnetic rack and remove the storage buffer.[13]

-

Equilibration: Wash the beads three times with Binding/Wash Buffer.[13]

-

Binding: Add the biotinylated protein sample to the equilibrated beads. Incubate for at least 30 minutes at room temperature or 4°C with gentle mixing.[13]

-

Washing: Place the tube on the magnetic rack and discard the supernatant. Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.[14]

-

Elution: Add Elution Buffer to the beads and heat to 95-100°C for 5-10 minutes to release the bound proteins.

-

Analysis: Place the tube on the magnetic rack and collect the supernatant containing the eluted proteins for downstream analysis (e.g., Western blotting or mass spectrometry).

Caption: Workflow for streptavidin pull-down of biotinylated proteins.

Indirect ELISA with a Biotinylated Secondary Antibody

This protocol outlines the use of a biotinylated secondary antibody in an indirect ELISA for signal amplification.

Materials:

-

Antigen-coated and blocked microplate

-

Primary antibody

-

This compound labeled secondary antibody

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop solution (e.g., 2 M H₂SO₄)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Diluent Buffer (e.g., PBS with 1% BSA)

Procedure:

-

Primary Antibody Incubation: Add the primary antibody, diluted in Diluent Buffer, to each well. Incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with Wash Buffer.

-

Secondary Antibody Incubation: Add the biotinylated secondary antibody, diluted in Diluent Buffer, to each well. Incubate for 1 hour at room temperature.[15]

-

Washing: Wash the plate three times with Wash Buffer.

-

Streptavidin-HRP Incubation: Add the streptavidin-HRP conjugate, diluted in Diluent Buffer, to each well. Incubate for 30-60 minutes at room temperature.

-

Washing: Wash the plate five times with Wash Buffer.

-

Detection: Add TMB substrate to each well and incubate in the dark until a suitable color develops.

-

Stopping the Reaction: Add the stop solution to each well.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

Caption: Workflow for an indirect ELISA using a biotinylated secondary antibody.

Application in Signaling Pathway Analysis: Cell Surface Proteomics

A powerful application of biotinylation reagents with spacer arms is in the study of cell surface proteins and their involvement in signaling pathways. By using membrane-impermeable versions of these reagents (e.g., Sulfo-NHS-LC-Biotin), researchers can specifically label proteins on the exterior of a cell. This allows for the isolation and identification of cell surface proteins and the characterization of their changes in response to various stimuli, providing insights into signaling cascades.

For example, cell surface biotinylation coupled with quantitative proteomics has been used to identify proteins involved in the FAK-PI3K-mTOR signaling pathway, which is crucial in cancer metastasis.[16] By comparing the cell surface proteomes of cells with different metastatic potential, researchers can pinpoint key receptors and adhesion molecules that drive this pathway.

Caption: Simplified FAK-PI3K-mTOR signaling pathway in cancer metastasis.

Conclusion

The spacer arm of this compound is a critical design feature that significantly enhances the utility of biotinylation in modern life science research. By physically separating the biotin moiety from the labeled molecule, the spacer arm effectively mitigates steric hindrance, leading to more efficient binding to avidin and streptavidin. This translates to improved sensitivity and reliability in a wide range of applications, from protein purification to the elucidation of complex signaling pathways. The selection of a biotinylation reagent with an appropriate spacer arm, such as this compound, is therefore a key consideration for researchers aiming to achieve robust and reproducible results.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. This compound [cogershop.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. apexbt.com [apexbt.com]

- 7. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 8. benchchem.com [benchchem.com]

- 9. proteochem.com [proteochem.com]

- 10. EZ-Link™ Sulfo-NHS-LC-LC-Biotin - FAQs [thermofisher.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. neb.com [neb.com]

- 14. researchgate.net [researchgate.net]

- 15. stjohnslabs.com [stjohnslabs.com]

- 16. Frontiers | Coupling of Cell Surface Biotinylation and SILAC-Based Quantitative Proteomics Identified Myoferlin as a Potential Therapeutic Target for Nasopharyngeal Carcinoma Metastasis [frontiersin.org]

Biotin-X-NHS solubility and stability

An In-depth Technical Guide to Biotin-X-NHS: Solubility and Stability for Researchers

Introduction

This compound (N-hydroxysuccinimidyl-6-(biotinamido)hexanoate) is a widely utilized amine-reactive biotinylation reagent in molecular biology, immunology, and drug development. It facilitates the covalent attachment of biotin to proteins, peptides, and other biomolecules containing primary amines. The reagent consists of a biotin moiety, a six-atom spacer arm to minimize steric hindrance, and an N-hydroxysuccinimide (NHS) ester group that reacts with primary amines (-NH₂) under mild alkaline conditions to form stable amide bonds.[1][2][3]

This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering critical data and protocols for its effective use in research and development.

Solubility

The solubility of this compound is a critical factor in preparing stock solutions and performing labeling reactions. As a water-insoluble compound, it must first be dissolved in an anhydrous organic solvent before being added to an aqueous reaction buffer.[2][4] The most commonly used solvents are dimethylformamide (DMF) and dimethylsulfoxide (DMSO).[1][5][6]

It is imperative to use high-purity, amine-free grades of these solvents, as any contaminating primary or secondary amines can react with the NHS ester, reducing its activity.[7] Similarly, the presence of water will lead to hydrolysis.[8][9]

Table 1: Solubility of this compound in Common Solvents

| Solvent | Concentration | Notes |

| Dimethylsulfoxide (DMSO) | ~20 mg/mL[3][6] | Good solubility.[1] Must be anhydrous. |

| Dimethylformamide (DMF) | ~20 mg/mL[3][6] | Moderately soluble.[1] Must be anhydrous and amine-free. |

| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL[3][6] | Sparingly soluble in aqueous buffers. This demonstrates the limited solubility when a concentrated DMSO stock is diluted. |

Note: A water-soluble version, Sulfosuccinimidyl-6-(biotinamido)hexanoate (Sulfo-Biotin-X-NHS), is available for applications where organic solvents may be detrimental to the target molecule.[10][11][12] This variant is soluble in water at approximately 10 mM.[12][13]

Stability and Storage

The stability of the NHS ester functional group is highly dependent on storage conditions and the chemical environment, particularly pH and the presence of moisture.

Solid Form

When stored as a solid, this compound is relatively stable. For long-term storage, it should be kept at -20°C and protected from moisture by storing it under a dry, inert gas and/or with a desiccant.[1][5][14] Under these conditions, the reagent can be stable for at least four years.[6] Before opening a vial of the reagent, it is crucial to allow it to equilibrate to room temperature to prevent water condensation, which can hydrolyze the reactive NHS ester.[5][13][14]

Stock Solutions

Stock solutions of this compound prepared in anhydrous DMSO or DMF can be stored for limited periods. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles and the introduction of moisture from atmospheric condensation.[8]

Table 2: Stability of this compound Solutions

| Solvent | Storage Temperature | Stability | Notes |

| Anhydrous DMSO | -20°C | Up to 1 month[10][11] | Must be protected from moisture. |

| Anhydrous DMF | -20°C | Up to 1-2 months[7] | Must be protected from moisture and be amine-free. |

| Aqueous Buffer | Room Temperature / 4°C | Highly Unstable | Aqueous solutions are not recommended for storage and should be used immediately.[6][7] |

Stability in Aqueous Solutions (Hydrolysis)

In aqueous solutions, the NHS ester of this compound is susceptible to hydrolysis, a competing reaction that converts the active ester into an unreactive carboxylic acid, releasing N-hydroxysuccinimide. This hydrolysis is the primary cause of reagent inactivation during biotinylation procedures.[5][13]

The rate of hydrolysis is highly pH-dependent, increasing significantly with higher pH.[7][12] While the optimal pH for the reaction with primary amines is between 7 and 9, the increased rate of hydrolysis at higher pH values must be considered.[2]

Table 3: Half-life of NHS Esters in Aqueous Solution

| pH | Approximate Half-life |

| 7.0 | 2-7 hours[5][12][13][15] |

| 8.0-8.5 | ~15-60 minutes |

| 9.0 | Minutes[5][12][13][15] |

Note: These values are general for NHS esters. The half-life for the water-soluble Sulfo-NHS-LC-Biotin was found to be less than 15 minutes at pH values above 8.0, but exceeded 2 hours at a pH below 6.5.[16] This provides a useful reference for the behavior of the standard NHS ester.

The relationship between the desired aminolysis reaction and the competing hydrolysis is a key consideration for optimizing any biotinylation protocol.

Experimental Protocols

General Protocol for Protein Biotinylation

This protocol provides a general workflow for labeling proteins with this compound. Optimal conditions, particularly the molar excess of the biotin reagent, may need to be determined empirically for each specific protein.

Materials:

-

Protein to be labeled (in an amine-free buffer like PBS, HEPES, or bicarbonate)

-

This compound

-

Anhydrous DMSO or DMF

-

Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0)[14][17]

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5, or glycine)[18]

-

Desalting column or dialysis equipment for purification[14][18]

Procedure:

-

Preparation of Protein: Dissolve the protein to be labeled in the Reaction Buffer at a concentration of 1-10 mg/mL.[14][17] Ensure the buffer does not contain primary amines (e.g., Tris or glycine).[5] If necessary, perform a buffer exchange via dialysis or a desalting column.

-

Reagent Preparation: Immediately before use, prepare a stock solution of this compound (e.g., 10-20 mg/mL) in anhydrous DMSO or DMF.[14][17] Allow the vial of solid reagent to warm to room temperature before opening.[17]

-

Biotinylation Reaction: Add a calculated amount of the this compound stock solution to the protein solution. A 10- to 20-fold molar excess of biotin reagent over the protein is a common starting point.[14][17] The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume to avoid protein denaturation.[17]

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[14][17] Gentle mixing during incubation can improve efficiency.

-

Quenching: Stop the reaction by adding a quenching buffer to consume any unreacted this compound. Add Tris or glycine to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes.

-

Purification: Remove excess, non-reacted biotin reagent and reaction byproducts by dialysis against a suitable buffer (e.g., PBS) or by using a gel filtration/desalting column.[14][18]

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. caymanchem.com [caymanchem.com]

- 4. apexbt.com [apexbt.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. researchgate.net [researchgate.net]

- 9. vectorlabs.com [vectorlabs.com]

- 10. This compound, Water-Soluble | Sigma-Aldrich [sigmaaldrich.com]

- 11. Biotin-NHS, Water-Soluble | Sigma-Aldrich [sigmaaldrich.com]

- 12. info.gbiosciences.com [info.gbiosciences.com]

- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 14. proteochem.com [proteochem.com]

- 15. info.gbiosciences.com [info.gbiosciences.com]

- 16. Sulpho-N-hydroxysuccinimide activated long chain biotin. A new microtitre plate assay for the determination of its stability at different pH values and its reaction rate with protein bound amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tinzyme.com [tinzyme.com]

- 18. vectorlabs.com [vectorlabs.com]

An In-depth Technical Guide to Biotin-X-NHS: Core Applications in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Biotin-X-NHS, a versatile reagent widely employed in molecular biology for the biotinylation of proteins and other biomolecules. We will delve into its chemical properties, mechanism of action, and key applications, supported by detailed experimental protocols and quantitative data. This guide is intended to equip researchers with the knowledge to effectively utilize this compound in their experimental workflows.

Introduction to this compound

This compound, also known as Biotinamidohexanoic acid N-hydroxysuccinimide ester, is an amine-reactive biotinylation reagent. Its structure features a biotin moiety, a long-chain spacer arm (6-aminocaproic acid), and an N-hydroxysuccinimide (NHS) ester. This configuration allows for the covalent attachment of biotin to molecules containing primary amines, such as proteins, peptides, and amine-modified nucleic acids. The extended spacer arm is a key feature, as it helps to minimize steric hindrance between the biotin molecule and the labeled protein, thereby improving the accessibility of biotin for binding to avidin or streptavidin.[1][2]

Chemical and Physical Properties:

| Property | Value |

| Molecular Formula | C₂₀H₃₀N₄O₆S |

| Molecular Weight | 454.54 g/mol [1] |

| Appearance | White to off-white powder[1][2] |

| Solubility | Soluble in DMSO and DMF (20 mg/ml), and methanol[1][2] |

| Stability | Stable for at least 2 years when stored at -20°C, protected from light and moisture[1][2] |

Mechanism of Action

The biotinylation reaction with this compound is a straightforward and efficient process. The NHS ester is a highly reactive group that readily couples with primary amines (-NH₂) found on the N-terminus of proteins and the side chains of lysine residues. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the NHS ester, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide. This reaction is most efficient at a pH range of 7-9.[1][3] It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[1]

Figure 1. Reaction mechanism of this compound with a primary amine on a protein.

Core Applications in Molecular Biology

The ability to covalently attach biotin to biomolecules has made this compound an invaluable tool in a wide range of molecular biology applications.

Protein Biotinylation for Detection and Purification

Biotinylated proteins can be easily detected and purified using the high-affinity interaction between biotin and avidin or streptavidin. This principle is fundamental to numerous techniques, including:

-

Enzyme-Linked Immunosorbent Assay (ELISA): Biotinylated detection antibodies, in conjunction with streptavidin-enzyme conjugates, can significantly amplify the signal, leading to enhanced sensitivity and lower detection limits.[4][5]

-

Western Blotting: Similar to ELISA, using a biotinylated secondary antibody and a streptavidin-enzyme conjugate provides a highly sensitive detection method.

-

Immunoprecipitation (Pull-Down Assays): A biotinylated "bait" protein can be immobilized on streptavidin-coated beads to capture and isolate its interacting "prey" proteins from a complex mixture like a cell lysate.[6][7]

-

Affinity Chromatography: Biotinylated proteins can be purified from a mixture by passing it through a column containing immobilized avidin or streptavidin.

Cell Surface Protein Labeling

Because this compound is membrane-permeable, it can be used to label both intracellular and cell surface proteins.[1][8] For specific labeling of cell surface proteins, the membrane-impermeable version, Sulfo-NHS-X-Biotin, is often preferred.[9][10] The biotinylated cell surface proteins can then be isolated and identified, providing insights into the cell surface proteome. This is a powerful technique for studying receptor-ligand interactions, protein trafficking, and identifying cell-type-specific markers.

Flow Cytometry

Biotinylated primary antibodies can be used in flow cytometry for the detection of cell surface markers. The signal is then visualized using a fluorescently labeled streptavidin conjugate.[9][11] This method offers flexibility in multicolor panel design, as a single fluorescent streptavidin conjugate can be used to detect various biotinylated primary antibodies.

Proximity Labeling

In proximity labeling techniques like BioID, a protein of interest is fused to a biotin ligase.[12][13] Upon addition of biotin, the ligase generates reactive biotin species that covalently label proteins in close proximity. While this compound is not directly used in the enzymatic reaction of BioID, the principles of biotinylating proteins for subsequent capture and identification are central to this powerful technique for mapping protein-protein interactions in living cells.

Quantitative Data

The degree of biotinylation, or the number of biotin molecules per protein molecule, is a critical parameter that can influence the outcome of an experiment. The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method used to quantify biotin incorporation.[2]

Table 1: Typical Molar Excess of this compound and Resulting Degree of Labeling for IgG

| Protein Concentration | Molar Excess of this compound | Typical Degree of Labeling (moles Biotin / mole IgG) |

| 10 mg/mL | ≥ 12-fold | 8 - 12[14] |

| 2 mg/mL | ≥ 20-fold | 3 - 5[14] |

| 1-10 mg/mL | 20-fold | 4 - 6[15] |

Note: The optimal molar excess can vary depending on the specific protein and desired degree of labeling and should be determined empirically.

Table 2: Comparison of Biotinylation Reagents

| Feature | This compound | Sulfo-NHS-Biotin |

| Spacer Arm | Long (aminocaproic acid) | Short (valeric acid) or Long |

| Membrane Permeability | Permeable[1][8] | Impermeable[9][10] |

| Solubility | Requires organic solvent (DMSO, DMF)[1][2] | Water-soluble[9][10] |

| Primary Application | General protein biotinylation, intracellular labeling | Cell surface protein labeling |

Experimental Protocols

General Protocol for Protein Biotinylation

This protocol is a general guideline for the biotinylation of proteins, such as antibodies.

Materials:

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

-

Desalting column or dialysis cassette for removal of excess biotin

Procedure:

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

-

Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO or DMF. For example, dissolve 4.55 mg of this compound in 1 mL of DMSO.

-

Calculate the required volume of the this compound stock solution to achieve the desired molar excess (refer to Table 1).

-

Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

-

Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

-

Remove the excess, unreacted this compound and the quenching reagent by dialysis against PBS or by using a desalting column.

Figure 2. Experimental workflow for protein biotinylation with this compound.

Protocol for Cell Surface Protein Biotinylation

This protocol is a general guideline for labeling cell surface proteins of cells in suspension. For adherent cells, the labeling can be performed directly in the culture dish.

Materials:

-

Cells in suspension

-

This compound

-

Anhydrous DMSO

-

Ice-cold PBS, pH 8.0

-

Ice-cold Quenching Buffer (100 mM Glycine in PBS, pH 8.0)

Procedure:

-

Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media components. Centrifuge at a low speed (e.g., 300 x g) for 5 minutes between washes.

-

Resuspend the cells at a concentration of approximately 25 x 10⁶ cells/mL in ice-cold PBS (pH 8.0).

-

Prepare a 20 mM stock solution of this compound in anhydrous DMSO.

-

Add the this compound stock solution to the cell suspension to a final concentration of 2-5 mM.

-

Incubate the reaction for 30 minutes at room temperature or on ice with gentle agitation.

-

Quench the reaction by adding an equal volume of ice-cold Quenching Buffer. Incubate for 10-15 minutes on ice.

-

Wash the cells three times with ice-cold PBS to remove excess biotin and quenching reagent.

-

The biotinylated cells are now ready for downstream applications such as cell lysis for immunoprecipitation or analysis by flow cytometry.

Protocol for Immunoprecipitation (Pull-Down Assay)

This protocol describes the use of a biotinylated "bait" protein to capture its interacting "prey" protein from a cell lysate.

Materials:

-

Biotinylated "bait" protein

-

Cell lysate containing the "prey" protein

-

Streptavidin-coated magnetic or agarose beads

-

Lysis buffer (e.g., RIPA buffer)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

-

Immobilize the Bait Protein: Incubate the biotinylated bait protein with streptavidin-coated beads for 1-2 hours at 4°C with gentle rotation.

-

Wash the beads three times with wash buffer to remove any unbound bait protein.

-

Bind the Prey Protein: Add the cell lysate to the beads and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Wash: Wash the beads extensively (3-5 times) with wash buffer to remove non-specifically bound proteins.

-

Elute: Elute the captured protein complexes from the beads by adding elution buffer and heating at 95-100°C for 5-10 minutes.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting.

Figure 3. Workflow for a protein-protein interaction pull-down assay.

Conclusion

This compound is a powerful and versatile reagent for the biotinylation of proteins and other biomolecules. Its long spacer arm and efficient amine-reactive chemistry make it suitable for a wide array of applications in molecular biology, from sensitive detection in immunoassays to the elucidation of protein-protein interaction networks. By understanding the principles of biotinylation and optimizing experimental conditions, researchers can effectively leverage this compound to advance their scientific discoveries.

References

- 1. benchchem.com [benchchem.com]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. researchgate.net [researchgate.net]

- 4. Biotin-Streptavidin Competition Mediates Sensitive Detection of Biomolecules in Enzyme Linked Immunosorbent Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sandwich ELISA, Biotin-labelled antibody - Immunoassays | BioVendor Research and Diagnostics Products [biovendor.com]

- 6. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. mdpi.com [mdpi.com]

- 11. biotium.com [biotium.com]

- 12. Proximity labeling - Wikipedia [en.wikipedia.org]

- 13. Biotin Proximity Labeling for Protein-Protein Interaction Discovery: The BioID Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Introduction to Proximity Labeling [sigmaaldrich.com]

An In-depth Technical Guide to the Membrane Permeability of Biotin-X-NHS for Intracellular Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Biotin-X-NHS, a key reagent for the intracellular labeling of proteins and other biomolecules. We will delve into its membrane permeability, the mechanisms governing its entry into cells, and detailed protocols for its application. This document also presents a comparative analysis with its membrane-impermeable counterpart, Sulfo-Biotin-X-NHS, and explores the potential cellular implications of intracellular biotinylation.

Introduction to this compound

This compound (Biotin-N-hydroxysuccinimide ester with a 6-atom spacer) is a widely utilized amine-reactive biotinylation reagent. Its primary function is to covalently attach a biotin moiety to proteins, peptides, and other molecules containing primary amines, such as the lysine residue side chains or the N-terminus of polypeptides.[1][2][3][4] The N-hydroxysuccinimide (NHS) ester group reacts efficiently with these primary amines in a pH range of 7-9 to form stable amide bonds.[5] The "X" in its name refers to a 6-atom spacer arm (aminocaproic acid) that separates the biotin molecule from the reactive NHS ester. This spacer helps to minimize steric hindrance, allowing for more efficient binding of the biotin tag to avidin or streptavidin conjugates in downstream applications.[3][4]

A crucial characteristic of this compound for intracellular labeling is its cell membrane permeability.[1][4][5] This property is attributed to its uncharged and hydrophobic nature, which allows it to passively diffuse across the lipid bilayer of the cell membrane. This contrasts with its sulfonated counterpart, Sulfo-Biotin-X-NHS, which carries a negative charge and is therefore membrane-impermeable, restricting its labeling activity to the cell surface.[5]

Physicochemical Properties and Data Presentation

Understanding the properties of this compound is essential for its effective use in intracellular labeling experiments.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₀N₄O₆S | [3] |

| Molecular Weight | 454.54 g/mol | [3][4] |

| Solubility | Soluble in organic solvents like DMSO and DMF. Sparingly soluble in aqueous buffers. | [1][3][4] |

| Reactivity | Reacts with primary amines (-NH₂) | [1][5] |

| Optimal Reaction pH | 7-9 | [5] |

| Membrane Permeability | Permeable | [1][4][5] |

Mechanism of Cellular Uptake and Intracellular Labeling

The primary mechanism for the entry of this compound into cells is believed to be passive diffusion .[6][7][8] As a relatively small and uncharged molecule, it can traverse the hydrophobic core of the plasma membrane without the need for cellular energy or specific transporters.

Once inside the cell, this compound can react with primary amines on intracellular proteins, leading to their biotinylation. The extent of intracellular labeling is influenced by several factors, including the concentration of the reagent, incubation time, temperature, and the abundance and accessibility of primary amines on intracellular targets.

Experimental Protocols

General Protocol for Intracellular Labeling of Cultured Cells

This protocol provides a general guideline for the intracellular biotinylation of mammalian cells in suspension or adherent cultures. Optimization may be required for specific cell types and experimental goals.

Materials:

-

This compound

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Phosphate-Buffered Saline (PBS), pH 8.0

-

Quenching buffer (e.g., PBS containing 100 mM glycine or Tris)

-

Cell culture medium

-

Cultured cells

Procedure:

-

Cell Preparation:

-

For adherent cells, wash the cells twice with ice-cold PBS (pH 8.0) to remove any amine-containing media.

-

For cells in suspension, pellet the cells by centrifugation, remove the supernatant, and wash twice with ice-cold PBS (pH 8.0). Resuspend the cells to a concentration of approximately 1-25 x 10⁶ cells/mL in PBS (pH 8.0).

-

-

Preparation of this compound Solution:

-

Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMSO or DMF. For example, dissolve 4.5 mg of this compound in 1 mL of DMSO for a 10 mM solution.

-

-

Biotinylation Reaction:

-

Add the this compound stock solution to the cell suspension to achieve a final concentration of 1-2 mM. The optimal concentration may need to be determined empirically.

-

Incubate the reaction mixture for 30 minutes at room temperature with gentle agitation.

-

-

Quenching:

-

To stop the reaction, add quenching buffer to a final concentration of 10-20 mM (e.g., add Tris to a final concentration of 20 mM).

-

Incubate for 10-15 minutes at room temperature.

-

-

Washing:

-

Pellet the cells by centrifugation and wash three times with PBS to remove excess reagent and byproducts.

-

-

Downstream Processing:

-

The biotinylated cells are now ready for lysis and subsequent analysis, such as western blotting or affinity purification.

-

Comparative Labeling: Intracellular vs. Cell Surface

To differentiate between intracellular and cell-surface proteins, a parallel experiment using the membrane-impermeable Sulfo-Biotin-X-NHS can be performed.

Procedure:

-

Follow the general protocol for intracellular labeling with this compound for one set of cells.

-

For a parallel set of cells, substitute this compound with an equimolar concentration of Sulfo-Biotin-X-NHS. Note that Sulfo-Biotin-X-NHS is water-soluble, so the stock solution can be prepared in PBS.

-

After labeling, quenching, and washing, lyse the cells from both experimental groups.

-

Isolate the biotinylated proteins from both lysates using streptavidin-agarose beads.

-

Analyze the eluted proteins by SDS-PAGE and western blotting using antibodies against proteins of interest that are known to be located either in the cytoplasm or on the cell surface. This will confirm the intracellular labeling by this compound and the cell-surface-specific labeling by Sulfo-Biotin-X-NHS.

Quantitative Analysis of Labeling Efficiency

While direct quantification of intracellular labeling efficiency with this compound is not extensively documented in the literature, several methods can be employed to assess the extent of biotinylation.

| Method | Description | Advantages | Disadvantages |

| Western Blotting | Labeled cell lysates are run on an SDS-PAGE gel, transferred to a membrane, and probed with streptavidin-HRP to visualize all biotinylated proteins. | Simple, provides a qualitative overview of labeled proteins. | Not quantitative, relies on antibody/streptavidin affinity. |

| Flow Cytometry | Cells are permeabilized and stained with a fluorescently labeled streptavidin conjugate. The fluorescence intensity is then measured by flow cytometry. | Provides quantitative data on the percentage of labeled cells and the relative amount of labeling per cell. | Requires cell permeabilization, which can affect cell integrity. |

| Mass Spectrometry | Biotinylated proteins are enriched using streptavidin beads, digested into peptides, and analyzed by mass spectrometry to identify and quantify the labeled proteins and their specific biotinylation sites. | Highly sensitive and specific, provides comprehensive information on the biotinylated proteome. | Technically demanding and requires specialized equipment. |

Potential Effects on Cellular Signaling Pathways and Cytotoxicity

The introduction of any exogenous molecule into a cell has the potential to elicit a cellular response. While this compound is primarily used as a labeling reagent, it is important to consider its potential off-target effects.

-

NHS Ester Reactivity: NHS esters can react with other nucleophiles besides primary amines, although with lower efficiency. This could lead to the modification of other residues on proteins or other biomolecules.

-

Biotin's Biological Roles: At pharmacological concentrations, biotin itself can influence cellular processes, including gene expression and cell proliferation.[9][10][11][12][13][14] However, the concentrations of this compound typically used for labeling are significantly lower than those used in studies of biotin's metabolic effects.

-

Cytotoxicity: High concentrations of this compound or prolonged incubation times may lead to cytotoxicity. It is crucial to perform dose-response and time-course experiments to determine the optimal, non-toxic labeling conditions for a specific cell type. Cell viability assays, such as trypan blue exclusion or MTT assays, should be conducted to assess the impact of the labeling procedure on cell health.

Conclusion

This compound is a valuable tool for researchers needing to label intracellular proteins. Its membrane permeability allows for the direct modification of targets within the cellular milieu. By understanding its chemical properties, mechanism of action, and potential cellular effects, and by employing carefully optimized protocols, scientists can effectively utilize this compound for a wide range of applications in cell biology, drug development, and proteomics research. The parallel use of its membrane-impermeable analog, Sulfo-Biotin-X-NHS, provides a powerful strategy for dissecting the subcellular localization of proteins. As with any chemical probe, careful validation and control experiments are essential to ensure the accuracy and reliability of the experimental results.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Biotinylation as a tool to enhance the uptake of small molecules in Gram-negative bacteria | PLOS One [journals.plos.org]

- 3. Measuring Plasma Membrane Protein Endocytic Rates by Reversible Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 6. openaccessjournals.com [openaccessjournals.com]

- 7. Physiology, Active Transport - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. byjus.com [byjus.com]

- 9. Biotin increases glucokinase expression via soluble guanylate cyclase/protein kinase G, adenosine triphosphate production and autocrine action of insulin in pancreatic rat islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cell-surface tethered promiscuous biotinylators enable comparative small-scale surface proteomic analysis of human extracellular vesicles and cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biotin attenuation of oxidative stress, mitochondrial dysfunction, lipid metabolism alteration and 7β-hydroxycholesterol-induced cell death in 158N murine oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. High‐dose biotin restores redox balance, energy and lipid homeostasis, and axonal health in a model of adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Biotin-X-NHS Reaction with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical principles, experimental protocols, and critical factors involved in the reaction of Biotin-X-NHS with primary amines. This bioconjugation technique is fundamental for labeling proteins, antibodies, and other molecules for a wide array of applications in research and drug development, including immunoassays, affinity purification, and cellular imaging.

Core Principles of the this compound Reaction

The biotinylation of molecules using N-hydroxysuccinimide (NHS) esters is a widely adopted method due to its efficiency and specificity under physiological conditions. The reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[1][2]

This compound is a specific type of biotinylation reagent that incorporates a spacer arm between the biotin moiety and the NHS ester. This spacer, often a six-atom chain, is designed to minimize steric hindrance, ensuring greater accessibility of the biotin for subsequent binding to avidin or streptavidin.[3][4]

The reactivity of NHS esters is highly dependent on pH. The primary amine nucleophile needs to be in its deprotonated state to be reactive. Therefore, the reaction is most efficient in a pH range of 7.2 to 8.5.[1][5] However, at higher pH values, the hydrolysis of the NHS ester becomes a competing reaction, which can reduce the overall efficiency of the biotinylation process.[6][7]

Quantitative Data Summary

The efficiency of the this compound reaction is influenced by several factors, including the molar ratio of the reactants, the concentration of the protein, temperature, and reaction time. The following tables summarize key quantitative parameters for successful biotinylation.

| Parameter | Recommended Range | Notes |

| Molar Excess of this compound | 10 to 20-fold over the protein[8][9] | For dilute protein solutions (1-2 mg/mL), a higher molar excess (>20-fold) may be required to achieve a similar degree of biotinylation as more concentrated solutions.[8] |

| Protein Concentration | 1 to 10 mg/mL[8] | Higher protein concentrations generally lead to more efficient labeling. |

| Reaction pH | 7.2 to 8.5[1][5] | A compromise between efficient amine reactivity and minimal NHS ester hydrolysis. Buffers should be free of primary amines (e.g., Tris).[8] |

| Reaction Temperature | Room temperature (20-25°C) or 4°C[8][9] | Lower temperatures can be used to minimize protein degradation, but may require longer incubation times. |

| Reaction Time | 30 to 60 minutes at room temperature; 2 hours to overnight at 4°C[8][10] | The optimal time can vary depending on the specific protein and desired degree of labeling. |

| Property | Value | Source |

| Molecular Weight | 454.5 g/mol | [3] |

| Spacer Arm Length | 24.3 Å (approximate) | This is a calculated estimate based on the structure. |

| Solubility | Soluble in organic solvents like DMSO and DMF.[11][12] | Stock solutions should be prepared in these solvents before adding to the aqueous reaction mixture. |

| Stability | Stable for at least 4 years when stored at -20°C and protected from moisture.[3][5] | NHS esters are moisture-sensitive and should be equilibrated to room temperature before opening.[8] |

Detailed Experimental Protocols

The following are generalized protocols for the biotinylation of proteins and cell surfaces using this compound. These should be optimized for specific applications.

Protocol for Protein Biotinylation

This protocol is designed for labeling a purified protein in solution.

Materials:

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Protein to be labeled (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-7.5)

-

Quenching buffer (e.g., 1M Tris-HCl, pH 8.0, or 1M Glycine)

-

Desalting column or dialysis cassette for removal of unreacted biotin

Procedure:

-

Reagent Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.[8] Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO. This should be done immediately before use as NHS esters are susceptible to hydrolysis.[9]

-

Reaction Setup: In a microcentrifuge tube, add the protein solution.

-

Biotinylation Reaction: Add the calculated amount of the this compound stock solution to the protein solution to achieve the desired molar excess (typically 10-20 fold). The volume of the organic solvent should not exceed 10% of the total reaction volume.[13]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[8]

-

Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. This will react with any excess this compound. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove the unreacted biotin and quenching buffer by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[8]

-

Quantification of Biotinylation (Optional): The degree of biotinylation can be determined using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[14]

Protocol for Cell Surface Biotinylation

This protocol is for labeling primary amines on the surface of living cells. It is crucial to use a membrane-impermeable version of the biotinylation reagent if intracellular labeling is to be avoided. For intracellular labeling, the membrane-permeable NHS-Biotin can be used.[12]

Materials:

-

This compound (or a water-soluble, membrane-impermeable analog like Sulfo-NHS-LC-Biotin for cell surface labeling)

-

Cells in suspension or adherent in a culture plate

-

Ice-cold, amine-free buffer (e.g., PBS, pH 8.0)

-

Quenching solution (e.g., 100 mM glycine in PBS)

-

Lysis buffer for subsequent protein extraction

Procedure:

-

Cell Preparation: Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media and serum proteins.[9]

-

Reagent Preparation: Prepare a fresh solution of the biotinylation reagent in PBS (pH 8.0) at a concentration of approximately 2 mM.[9]

-

Biotinylation Reaction: Resuspend the cells in the biotinylation reagent solution or add the solution to the adherent cells.

-

Incubation: Incubate the cells for 30 minutes at room temperature or on ice.[9] Incubation on ice can help to minimize internalization of the label.

-

Quenching: Wash the cells once with the quenching solution to stop the reaction.

-

Final Washes: Wash the cells three more times with ice-cold PBS to remove any unreacted biotin and quenching reagent.

-

Downstream Processing: The biotinylated cells are now ready for lysis and subsequent analysis, such as affinity purification of cell surface proteins.

Visualizations

The following diagrams illustrate the key chemical reaction, the experimental workflow, and the factors influencing the biotinylation reaction.

Caption: Chemical reaction of this compound with a primary amine.

Caption: General workflow for protein biotinylation.

Caption: Key factors affecting biotinylation efficiency.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Sulpho-N-hydroxysuccinimide activated long chain biotin. A new microtitre plate assay for the determination of its stability at different pH values and its reaction rate with protein bound amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. proteochem.com [proteochem.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. vectorlabs.com [vectorlabs.com]

- 12. apexbt.com [apexbt.com]

- 13. benchchem.com [benchchem.com]

- 14. apexbt.com [apexbt.com]

Biotin-X-NHS: A Technical Guide to Amine-Reactive Biotinylation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core features of Biotin-X-NHS (N-hydroxysuccinimidyl-6-biotinamidohexanoate), a widely utilized reagent for the covalent labeling of proteins, peptides, and other biomolecules. This document provides a comprehensive overview of its chemical properties, reaction mechanisms, and detailed protocols to empower researchers in designing and executing robust biotinylation strategies for a multitude of applications, including immunoassays, affinity purification, and cellular imaging.

Core Features and Chemical Properties

This compound is an amine-reactive biotinylation reagent distinguished by its N-hydroxysuccinimide (NHS) ester functional group and a long spacer arm.[1] The NHS ester enables efficient and specific labeling of primary amines (-NH2), commonly found at the N-terminus of polypeptides and on the side chain of lysine residues, forming a stable amide bond.[2][3]

A key characteristic of this compound is its extended spacer arm, composed of 6-aminohexanoic acid (also referred to as aminocaproic acid).[1][4] This spacer arm is crucial for mitigating steric hindrance, the spatial obstruction that can prevent the bulky streptavidin or avidin molecules from efficiently binding to the biotin moiety once it is conjugated to a larger biomolecule.[4][5] The increased distance provided by the spacer enhances the accessibility of the biotin, leading to improved detection sensitivity and binding efficiency in various assays.[4][5]

The reagent is cell-membrane permeable, allowing for the labeling of intracellular proteins.[1][3] It is typically a white to off-white powder, soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1][6]

Quantitative Data Summary

For ease of comparison, the following tables summarize the key quantitative data for this compound.

| Property | Value | References |

| Molecular Weight | 454.54 g/mol | [1][6] |

| Chemical Formula | C20H30N4O6S | [1][6] |

| CAS Number | 72040-63-2 | [1][6] |

| Spacer Arm Length | 22.4 Å | [7] |

| Purity | ≥95% - ≥97% (method dependent) | [1][6] |

| Solubility | DMSO (20 mg/ml), DMF (20 mg/ml) | [1][6] |

| Optimal Reaction pH | 7.0 - 9.0 | [1][8] |

| Storage Conditions | -20°C, desiccated and protected from light | [1][9] |

| Stability | At least 2 years at -20°C | [1] |

Reaction Mechanism and Experimental Workflow

The fundamental reaction between this compound and a primary amine is a nucleophilic acyl substitution.[10] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[2][10]

Caption: Reaction mechanism of this compound with a primary amine.

A typical experimental workflow for biotinylating a protein with this compound involves several key steps, from reagent preparation to purification of the final conjugate.

Caption: General experimental workflow for protein biotinylation.

Detailed Experimental Protocol: Protein Biotinylation

This protocol provides a general procedure for the biotinylation of a protein in solution. Optimization may be required for specific proteins and applications.

Materials:

-

Protein to be biotinylated

-

This compound

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation:

-

Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.[11] Buffers containing primary amines, such as Tris, must be avoided as they will compete with the target protein for reaction with the this compound.[1]

-

If the protein is in an incompatible buffer, exchange it into a suitable amine-free buffer using a desalting column or dialysis.

-

-

This compound Stock Solution Preparation:

-

Biotinylation Reaction:

-

Calculate the required volume of the this compound stock solution to achieve the desired molar excess. A 10- to 20-fold molar excess of the biotin reagent over the protein is a common starting point.[7][11] The optimal ratio may need to be determined empirically.

-

Slowly add the calculated volume of the this compound stock solution to the protein solution while gently stirring or vortexing.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours to overnight at 4°C.[7][11]

-

-

Quenching the Reaction (Optional but Recommended):

-

Purification of the Biotinylated Protein:

-

Storage of the Biotinylated Protein:

-

Store the purified biotinylated protein under conditions appropriate for the specific protein, typically at 4°C for short-term storage or at -20°C or -80°C in aliquots for long-term storage.

-

Applications in Research and Drug Development

The robust and specific labeling achieved with this compound makes it a valuable tool in numerous applications:

-

Immunoassays: Biotinylated antibodies are widely used in ELISA, Western blotting, and immunohistochemistry for sensitive detection.[9]

-

Affinity Chromatography: Immobilized avidin or streptavidin can be used to purify biotinylated proteins and their interaction partners.[9]

-

Fluorescence-Activated Cell Sorting (FACS): Biotinylated antibodies can be used to label specific cell populations for sorting and analysis.[9]

-

Intracellular Labeling: Due to its membrane permeability, this compound can be used to label proteins within living cells.[1]

-

Drug Delivery: Biotinylation can be used to target drugs to cells expressing biotin receptors.

References

- 1. adipogen.com [adipogen.com]

- 2. glenresearch.com [glenresearch.com]

- 3. apexbt.com [apexbt.com]

- 4. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. caymanchem.com [caymanchem.com]

- 7. proteochem.com [proteochem.com]

- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. benchchem.com [benchchem.com]

- 11. proteochem.com [proteochem.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to Amine-Reactive Biotinylation Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction to Amine-Reactive Biotinylation

Biotinylation, the process of covalently attaching biotin to a molecule such as a protein or nucleic acid, is a cornerstone technique in modern life sciences.[1] The remarkably strong and specific non-covalent interaction between biotin (Vitamin H) and the proteins avidin and streptavidin (Kd = 10⁻¹⁵M) forms the basis for numerous applications in research and diagnostics.[2][3] This interaction is resistant to heat, extreme pH, and proteolysis, making it a robust tool for the detection, purification, and immobilization of biomolecules.[1][2]

Amine-reactive biotinylation reagents are a widely used class of compounds that specifically target primary amines (-NH₂), which are abundantly available on most proteins at the N-terminus and on the side chain of lysine residues.[4][5] This guide provides a comprehensive overview of the core principles, reagents, experimental protocols, and applications of amine-reactive biotinylation.

Core Principles of Amine-Reactive Biotinylation

The fundamental principle of amine-reactive biotinylation lies in the formation of a stable amide bond between the biotinylation reagent and a primary amine on the target molecule.[6] The most common amine-reactive groups are N-hydroxysuccinimide (NHS) esters and their sulfonated analogs, sulfo-NHS esters.[4] The reaction involves the nucleophilic attack of the deprotonated primary amine on the NHS ester, resulting in the formation of a stable amide linkage and the release of NHS or sulfo-NHS as a byproduct.[7][8]

Several factors must be considered when selecting an amine-reactive biotinylation reagent to ensure optimal labeling efficiency and preservation of the target molecule's biological activity.[6][9] These include the solubility of the reagent, the length of the spacer arm, and the potential for cleavability.[9]

Types of Amine-Reactive Biotinylation Reagents

Amine-reactive biotinylation reagents can be broadly categorized based on their reactive group and solubility. The most prevalent are NHS esters and their water-soluble counterparts, sulfo-NHS esters.[10]

N-Hydroxysuccinimide (NHS) Esters

NHS esters are the most widely utilized amine-reactive biotinylation reagents.[6] They are characterized by their high reactivity towards primary amines under mild pH conditions (typically pH 7-9).[11][12] However, NHS esters are generally hydrophobic and require dissolution in an organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), before being added to an aqueous reaction mixture.[1][5] This property makes them suitable for intracellular labeling as they can permeate cell membranes.

Sulfo-N-Hydroxysuccinimide (Sulfo-NHS) Esters

Sulfo-NHS esters are a water-soluble variant of NHS esters, featuring a sulfonate group (SO₃⁻) on the N-hydroxysuccinimide ring.[4] This modification imparts aqueous solubility, eliminating the need for organic solvents and making them ideal for labeling biomolecules in physiological buffers.[6][13] The negative charge of sulfo-NHS esters also prevents them from crossing intact cell membranes, making them the reagent of choice for specifically labeling cell surface proteins.[11][14][15]

Other Amine-Reactive Chemistries

While less common, other amine-reactive chemistries exist, such as those involving tetrafluorophenyl (TFP) esters and pentafluorophenyl (PFP) esters. TFP esters are more hydrophobic than NHS esters but offer greater stability against hydrolysis in aqueous solutions.[16] PFP esters exhibit enhanced reactivity compared to NHS esters, allowing for faster conjugation.[6]

Quantitative Data on Common Amine-Reactive Biotinylation Reagents

The selection of an appropriate biotinylation reagent is critical for experimental success. The following tables summarize key quantitative data for several common amine-reactive biotinylation reagents.

| Reagent Name | Spacer Arm Length (Å) | Solubility | Membrane Permeability | Key Features |

| NHS-Biotin | 13.5 | Organic Solvents (DMSO, DMF) | Permeable | Standard, short-chain reagent.[15][17] |

| Sulfo-NHS-Biotin | 13.5 | Water | Impermeable | Water-soluble version of NHS-Biotin for cell surface labeling.[13][15] |

| NHS-LC-Biotin | 22.4 | Organic Solvents (DMSO, DMF) | Permeable | Long-chain spacer to reduce steric hindrance.[17][18] |

| Sulfo-NHS-LC-Biotin | 22.4 | Water | Impermeable | Water-soluble, long-chain reagent for cell surface applications.[11][17] |

| NHS-LC-LC-Biotin | 30.5 | Organic Solvents (DMSO, DMF) | Permeable | Extra-long spacer arm for applications with significant steric hindrance.[17] |